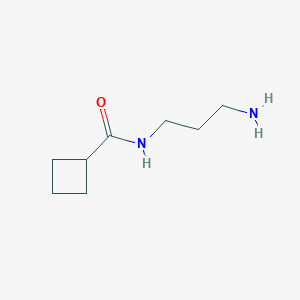

N-(3-aminopropyl)cyclobutanecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

PACAP can be synthesized using solid-phase peptide synthesis (SPPS) or through recombinant DNA technology in bacterial or mammalian expression systems. The purified peptide can be characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).Molecular Structure Analysis

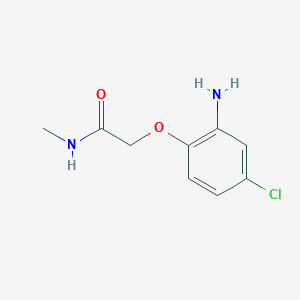

The molecular structure of “N-(3-Aminopropyl)cyclobutanecarboxamide” is represented by the InChI code:1S/C8H16N2O.ClH/c9-5-2-6-10-8 (11)7-3-1-4-7;/h7H,1-6,9H2, (H,10,11);1H . The molecular weight of the compound is 192.69 . Physical And Chemical Properties Analysis

“N-(3-Aminopropyl)cyclobutanecarboxamide” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis and Characterization in Chemical Studies N-(3-aminopropyl)cyclobutanecarboxamide has been the subject of various chemical studies. One significant area is the synthesis and characterization of related compounds. For instance, studies have focused on synthesizing and differentiating isomers of similar compounds, contributing to the understanding of their chemical properties and potential applications in various fields such as materials science and pharmaceuticals (McLaughlin et al., 2016).

Development of Novel Chemical Scaffolds This compound has also been involved in the development of novel chemical scaffolds. Research has been conducted on the direct bis-arylation of cyclobutanecarboxamide via double C-H activation, leading to the creation of trisubstituted cyclobutane scaffolds with specific stereochemistry (Parella et al., 2013). Such advancements in chemical synthesis are crucial for the development of new materials and drugs.

Peptide Dendrimer Synthesis In biochemistry, the synthesis of highly functionalized cyclobutane-containing C3-symmetric peptide dendrimers has been reported. This research demonstrates the potential of N-(3-aminopropyl)cyclobutanecarboxamide derivatives in the field of peptide dendrimer synthesis, which can have implications in drug delivery and biomolecular interactions (Gutiérrez-Abad et al., 2010).

Biomedical Applications The compound has also found use in biomedical research. For example, 3-Aminopropyl functionalized magnesium phyllosilicate, a related compound, has been explored for its potential in drug delivery systems. Studies on its biodistribution, clearance, and pharmacokinetics highlight its suitability for biomedical applications such as targeted drug delivery (Yang et al., 2014).

Gene Delivery Systems Furthermore, it has been investigated in the development of gene delivery systems. A study on (3-Aminopropyl)triethoxysilane-modified iron oxide nanoparticles (APTES-IONPs) suggests their potential in enhancing gene-binding capacity and transfection efficiency, marking a significant contribution to gene therapy research (Zhang et al., 2013).

Mécanisme D'action

As a neuropeptide, PACAP is known to stimulate adenylate cyclase activity in the anterior pituitary gland. This suggests that it plays a role in the regulation of hormonal activity within the body.

Safety and Hazards

Propriétés

IUPAC Name |

N-(3-aminopropyl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-5-2-6-10-8(11)7-3-1-4-7/h7H,1-6,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSCOPFAVXABOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)cyclobutanecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B3072704.png)

![{[2-(Difluoromethoxy)phenyl]methyl}(ethyl)amine](/img/structure/B3072705.png)

![2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid](/img/structure/B3072733.png)

![3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B3072736.png)

![2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile](/img/structure/B3072772.png)

![2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol](/img/structure/B3072797.png)